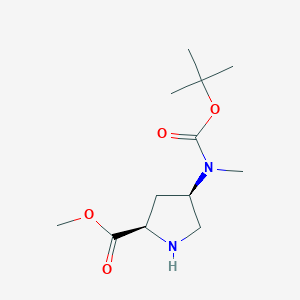
5-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions, and a dioxidotetrahydrothiophenyl group, which adds to its reactivity and potential biological activity.
Preparation Methods
The synthesis of 5-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring. The reaction conditions often involve the use of dehydrating agents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity, as well as the use of scalable processes to produce the compound in larger quantities .
Chemical Reactions Analysis
5-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole ring or the dioxidotetrahydrothiophenyl group are replaced with other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
5-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of new polymers and coatings
Mechanism of Action
The mechanism of action of 5-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can be compared with other similar compounds, such as:
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: This compound also features a dioxidotetrahydrothiophenyl group and is studied for its biological activity.
2-((1,1-Dioxidotetrahydrothiophen-3-yl)amino)acetic acid:
Properties
Molecular Formula |
C7H8N2O5S |
|---|---|
Molecular Weight |
232.22 g/mol |
IUPAC Name |
5-(1,1-dioxothiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H8N2O5S/c10-7(11)5-8-6(14-9-5)4-1-2-15(12,13)3-4/h4H,1-3H2,(H,10,11) |
InChI Key |
PMLYJZPBINUXTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3,3,3-Trifluoropropyl)-5-azaspiro[2.5]octan-8-ol](/img/structure/B13336622.png)



![(1R,2S)-2-((Benzylamino)methyl)-1-(4-chloro-3-fluorophenyl)propane-1,3-diol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B13336661.png)
![6-Bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one O-(tert-butyl) oxime](/img/structure/B13336666.png)




![tert-Butyl[sulfanyl(carbonothioyl)]amine](/img/structure/B13336688.png)



